molecular formula C17H22Cl2O3 B3025179 2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-85-9

2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025179
CAS No.: 898756-85-9
M. Wt: 345.3 g/mol
InChI Key: GKVISQIMGMWRCF-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22Cl2O3. It is characterized by the presence of dichlorophenyl and dioxane groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Scientific Research Applications

2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with similar compounds such as:

The uniqueness of 2’,3’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVISQIMGMWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646051
Record name 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-85-9
Record name 1-(2,3-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Reactant of Route 6
2',3'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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